
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone is a pyrroline.
Applications De Recherche Scientifique
Antimicrobial Properties
A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole derivatives, including compounds structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure enhanced the activity (Hublikar et al., 2019).
Synthetic Methodologies
Ryabukhin et al. (2012) developed a method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to this compound. This method involved a three-component condensation, highlighting the versatility of pyrrolone compounds in synthetic chemistry (Ryabukhin et al., 2012).
Application in Heterocyclic Chemistry
Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives, including structures similar to this compound. These compounds were formed through a domino condensation process, showcasing the compound's relevance in the creation of complex heterocyclic structures (Maity & Pramanik, 2013).
Pharmacological Potential
Ahmad et al. (2015) synthesized novel 2(3H) pyrrolone derivatives, which share a structural relationship with this compound. These derivatives exhibited antibacterial, antifungal, and antitubercular activities, suggesting the pharmacological potential of such compounds (Ahmad et al., 2015).
Photochemical Studies
Ihlefeld and Margaretha (1992) studied the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its derivatives, which are structurally related to the compound of interest. Their research provides insights into the photochemical properties of pyrrolone compounds (Ihlefeld & Margaretha, 1992).
Propriétés
Formule moléculaire |
C16H27NO3 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
Clé InChI |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
SMILES canonique |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonymes |
MT 21 MT-21 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



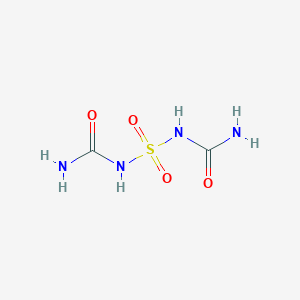
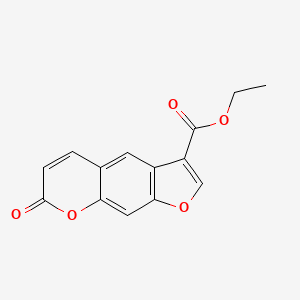
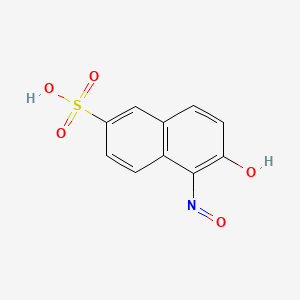
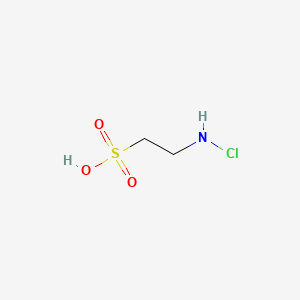
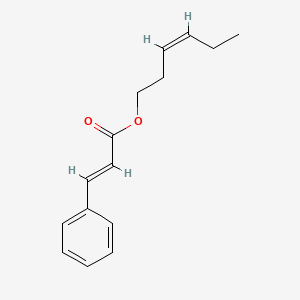

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)
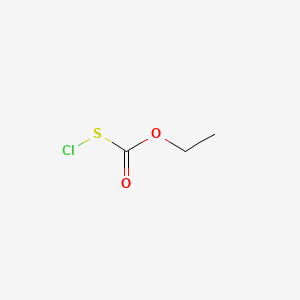




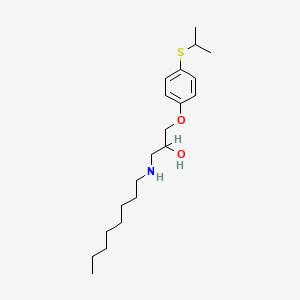
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)